

Application Note: C-178 for Investigating STING Signaling

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Compound of Interest

Compound Name: C-178

Cat. No.: B1668179

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Audience: Researchers, scientists, and drug development professionals.

Introduction

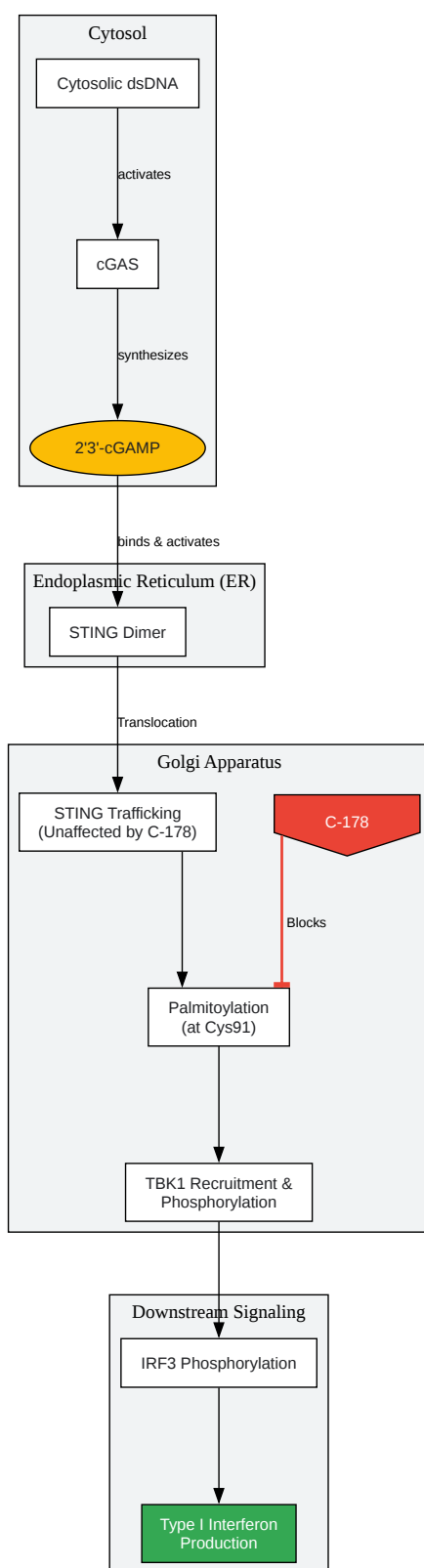
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[1] Activation of STING, an endoplasmic reticulum (ER) resident protein, is initiated by binding of cyclic dinucleotides (CDNs) like cGAMP, which is produced by cyclic GMP-AMP synthase (cGAS) upon sensing DNA.[2][3] This binding event triggers STING's translocation from the ER to the Golgi apparatus.[4] At the Golgi, STING undergoes post-translational modifications, including palmitoylation, which are crucial for the recruitment and activation of TANK-binding kinase 1 (TBK1) and the subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other inflammatory genes.[3]

C-178 is a small-molecule inhibitor that serves as a powerful tool for dissecting the specific events in the STING signaling cascade. It acts as a covalent antagonist of mouse STING (mmSTING), offering a way to uncouple STING's trafficking from its downstream signal transduction.[5][6]

Mechanism of Action of C-178

C-178 specifically and covalently binds to cysteine 91 (Cys91) on mouse STING.[5][7] This modification directly inhibits the palmitoylation of STING, a critical post-translational modification that occurs at the Golgi apparatus.[4][5] By preventing palmitoylation, **C-178** blocks the clustering of STING oligomers and the subsequent recruitment and phosphorylation of the downstream kinase TBK1.[5][7]

A crucial characteristic of **C-178** is that it does not impair the physical trafficking of the STING protein from the ER to the Golgi apparatus.[5] This makes **C-178** an invaluable research tool for isolating and studying the events that occur after STING has reached its signaling compartment. Researchers can use **C-178** to investigate the functional consequences of blocking signalosome formation without interfering with the upstream translocation process. It is important to note that **C-178** is reported to be active against mouse STING but does not appreciably affect human STING responses.[5]



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Caption: Mechanism of **C-178** in the STING signaling pathway.

Quantitative Data Summary

The following table summarizes the effective concentrations of **C-178** reported in various experimental setups.

Assay Type	Cell Type	Activator(s)	Effective C-178 Concentration	Observed Effect	Reference
IFN- β Reporter Assay	HEK293T cells (mouse STING)	STING agonists	0.01 - 1.25 μ M	Selective reduction of STING-mediated IFN- β reporter activity.	[7]
Gene Expression (Ifnb1)	Bone Marrow-Derived Macrophages (BMDMs)	c-di-GMP, dsDNA, LPS	0.5 μ M	Prevention of Ifnb1 expression increase.	[7]
Protein Phosphorylation	-	CMA (STING agonist)	Not specified	Inhibition of TBK1 phosphorylation.	[5]
Palmitoylation Assay	-	CMA (STING agonist)	Not specified	Marked attenuation of STING palmitoylation.	[5]

Experimental Protocols

Protocol 1: Inhibition of STING-Dependent IFN- β Induction using a Reporter Assay

This protocol is designed to quantify the inhibitory effect of **C-178** on STING-mediated downstream signaling.

Materials:

- HEK293T cells
- Expression plasmids: mouse STING (mmSTING), IFN- β -Luciferase reporter, and a constitutively active Renilla luciferase control (e.g., pRL-TK)
- Transfection reagent (e.g., Lipofectamine 3000)
- **C-178** (resuspended in DMSO)
- STING agonist (e.g., 2'3'-cGAMP, DMXAA)
- Dual-Luciferase Reporter Assay System
- Luminometer

Methodology:

- **Cell Seeding:** Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
- **Transfection:** Co-transfect the cells with mmSTING, IFN- β -Luciferase, and Renilla luciferase plasmids according to the manufacturer's protocol for your transfection reagent.[8]
- **Incubation:** Incubate for 24 hours to allow for plasmid expression.
- **C-178 Treatment:** Pre-treat the cells with **C-178** at desired concentrations (e.g., a serial dilution from 0.01 to 2 μ M) or a DMSO vehicle control for 1-2 hours.
- **STING Activation:** Stimulate the cells with a known STING agonist (e.g., 20 μ g/mL 2'3'-cGAMP) for 6-8 hours. Include an unstimulated control.

- Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
- Luminometry: Measure both Firefly (IFN- β promoter) and Renilla luciferase activities using a luminometer.
- Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized activity in **C-178**-treated samples to the vehicle-treated control to determine the extent of inhibition.

Protocol 2: Immunofluorescence Microscopy to Confirm STING Translocation

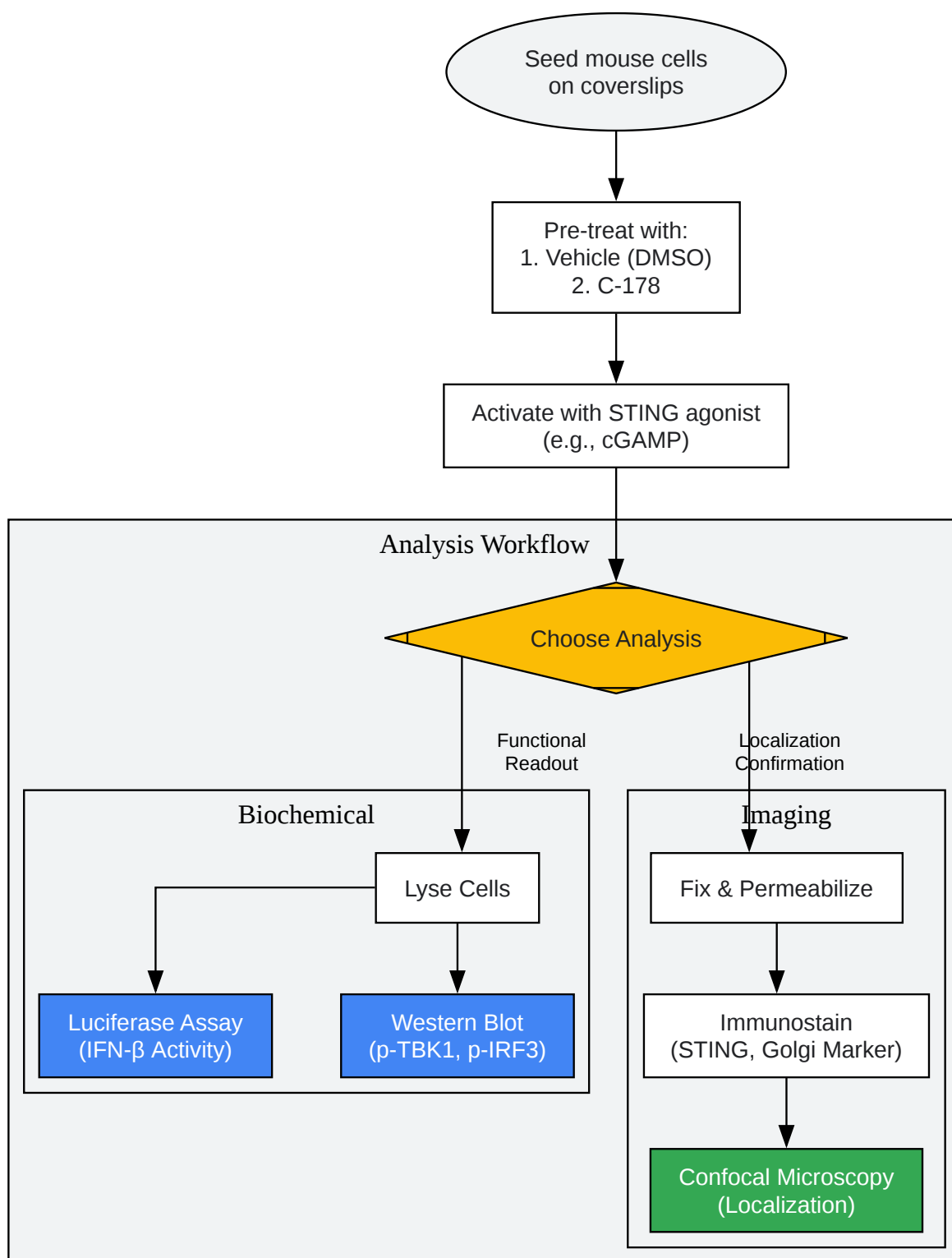
This protocol allows for the visualization of STING's subcellular localization to confirm that **C-178** does not block its trafficking from the ER to the Golgi.

Materials:

- Mouse Embryonic Fibroblasts (MEFs) or other suitable mouse cell line
- **C-178** (resuspended in DMSO)
- STING agonist (e.g., 2'3'-cGAMP)
- Fixative: 4% Paraformaldehyde (PFA)
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
- Primary Antibodies: Anti-STING, Anti-GM130 (Golgi marker)
- Secondary Antibodies: Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
- DAPI for nuclear staining
- Confocal microscope

Methodology:

- Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
- Treatment: Treat cells with either DMSO (vehicle) or **C-178** (e.g., 1 μ M) for 1 hour.
- Activation: Add a STING agonist (e.g., 2'3'-cGAMP) to the wells and incubate for 2-4 hours to induce trafficking. Include an unstimulated control group.
- Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash three times with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.
- Blocking: Wash three times with PBS and block with 5% BSA for 1 hour.
- Primary Antibody Incubation: Incubate with primary antibodies against STING and GM130 diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash three times with PBS. Incubate with corresponding fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
- Mounting: Wash three times with PBS, then mount the coverslips onto microscope slides.
- Imaging: Visualize the cells using a confocal microscope. In both vehicle and **C-178** treated groups, STING should show co-localization with the GM130 Golgi marker upon stimulation, demonstrating that trafficking is intact.



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Caption: Experimental workflow for investigating STING signaling with C-178.

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